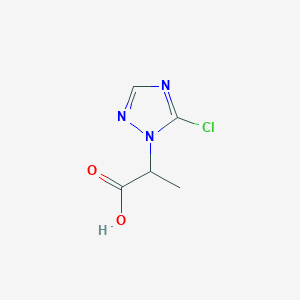
2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid, also known as CCTP, is a chemical compound with a molecular formula of C5H6ClN3O2. It is a white crystalline powder that is soluble in water and ethanol. CCTP is a triazole derivative and has been used in scientific research for its various applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on related compounds includes the creation and characterization of derivatives with potential for various applications. For instance, the synthesis and evaluation of physical-chemical properties of 5-pheneyhyl-4-R-3-thio-1,2,4-triazole and alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates were conducted, highlighting the development of new compounds through synthetic transformations and their characterization using methods like 1H NMR-spectroscopy and gas-liquid chromatography (I. Tatyana et al., 2019). Another study focused on the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, demonstrating the utility of 2-chloro-4,6-dimethoxy-1,3,5-triazine in the synthesis process (B. Bandgar & S. Pandit, 2003).
Antioxidant and Biological Activity
The synthesis and investigation of antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles were explored, emphasizing the development of preparative methods and the evaluation of new compounds' antioxidant activity, providing insights into their potential therapeutic applications (Dmitro V. Dovbnya et al., 2022).
Applications in Drug Development
Research has also focused on the development of triazole-based scaffolds for biologically active compounds, such as peptidomimetics or HSP90 inhibitors, highlighting the versatility of 1,2,4-triazole derivatives in medicinal chemistry (S. Ferrini et al., 2015).
Structural Characterization
The preparation and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was studied, showcasing the methods for synthesizing and confirming the structure of triazole derivatives through IR, 1H NMR, and X-ray diffraction analyses, which are crucial for understanding the properties and potential applications of these compounds (Yan Shuang-hu, 2014).
Mécanisme D'action
Target of Action
The primary targets of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid It is known that triazole derivatives, which include this compound, can bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
The exact mode of action of This compound Triazole compounds are known to interact with their targets, causing changes that result in their biological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that compounds containing the triazole moiety can influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific pathways involved and the biological context.
Result of Action
The molecular and cellular effects of This compound The effects would likely be a result of the compound’s interaction with its targets and its influence on biochemical pathways .
Propriétés
IUPAC Name |
2-(5-chloro-1,2,4-triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-3(4(10)11)9-5(6)7-2-8-9/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKQYJMZZGXOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=NC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2701283.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2701285.png)
![8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2701287.png)
![(2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2701288.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2701290.png)
![Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2701294.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2701295.png)



![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2701302.png)

![3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2701305.png)